

A Comparative Analysis of 3-fluoro-N-phenylbenzamide and N-phenylbenzamide Activity

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Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053

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This guide provides a detailed comparison of the biological activities of **3-fluoro-N-phenylbenzamide** and its non-fluorinated counterpart, N-phenylbenzamide. The inclusion of fluorine in pharmaceutical compounds can significantly alter their metabolic stability, binding affinity, and overall efficacy. This document summarizes the available experimental data, provides detailed experimental protocols, and visualizes key workflows to facilitate a clear understanding of the structure-activity relationship.

Quantitative Data Summary

Direct comparative studies evaluating the biological activity of **3-fluoro-N-phenylbenzamide** and N-phenylbenzamide across various assays are limited in publicly available literature. However, a comprehensive study on the antischistosomal activity of N-phenylbenzamide derivatives provides valuable data for the parent compound and offers insights into the effects of substitutions on the benzamide scaffold.

The following table summarizes the in vitro activity of N-phenylbenzamide against adult *Schistosoma mansoni* and the cytotoxicity against HEK 293 cells. No direct experimental data for **3-fluoro-N-phenylbenzamide** was available in the same study.

Compound	Target Organism/Cell Line	Parameter	Value
N-phenylbenzamide	Schistosoma mansoni (adult)	EC ₅₀	Not explicitly determined, but used as a starting point for derivatization due to its known activity. ^[1]
HEK 293	CC ₅₀	> 20 µM ^[1]	
3-fluoro-N-phenylbenzamide	Schistosoma mansoni (adult)	EC ₅₀	Data not available in the comparative study.
HEK 293	CC ₅₀	Data not available in the comparative study.	

Note: The study by Cheuka et al. (2023) focused on developing more potent analogs of N-phenylbenzamide and demonstrated that certain substitutions, particularly electron-withdrawing groups, could significantly enhance antischistosomal activity.^[1] While data for the 3-fluoro analog is not provided, the structure-activity relationship (SAR) suggests that the position and nature of the substituent are critical for activity. For instance, the replacement of a trifluoromethyl group with a fluoro group in some analogs led to a decrease or abolishment of activity, highlighting the nuanced effects of halogen substitution.^[1]

Experimental Protocols

The following is a detailed methodology for the in vitro antischistosomal assay used to evaluate the N-phenylbenzamide derivatives.

In vitro assay against adult *Schistosoma mansoni*

Objective: To determine the 50% effective concentration (EC₅₀) of the test compounds against adult *S. mansoni*.

Materials:

- Adult *Schistosoma mansoni* worms

- HEK 293 cells (for cytotoxicity assessment)
- Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Test compounds (dissolved in DMSO)
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Inverted microscope

Procedure:

- **Worm Preparation:** Adult *S. mansoni* are recovered from infected mice and washed in culture medium.
- **Assay Setup:** Two to three adult worms are placed in each well of a 96-well plate containing culture medium.
- **Compound Addition:** Test compounds are added to the wells at various concentrations. A solvent control (DMSO) is also included.
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for up to 72 hours.
- **Phenotypic Evaluation:** The viability and motor activity of the worms are monitored at different time points (e.g., 2, 5, 24, 48, and 72 hours) using an inverted microscope. A scoring system is often used to quantify the phenotypic changes.
- **EC₅₀ Determination:** The concentration of the compound that produces a 50% effect on the worms (e.g., death or severe motor impairment) is determined.^[1]

Cytotoxicity Assay against HEK 293 Cells

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds.

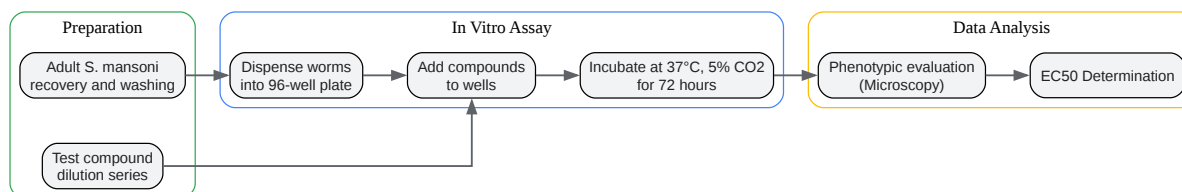
Procedure:

- **Cell Seeding:** HEK 293 cells are seeded in 96-well plates and allowed to adhere overnight.

- **Compound Addition:** The test compounds are added to the cells at various concentrations.
- **Incubation:** The plates are incubated for 48 hours.
- **Viability Assessment:** Cell viability is determined using a standard method such as the MTT assay.
- **CC₅₀ Determination:** The concentration of the compound that reduces cell viability by 50% is calculated.^[1]

Visualizations

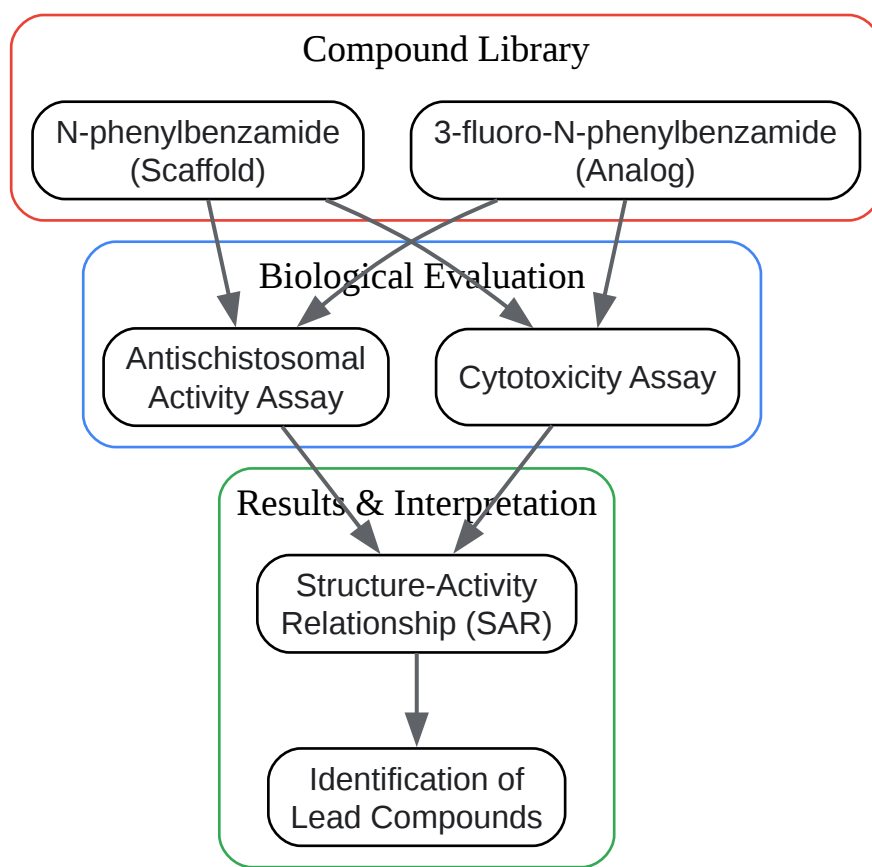
Experimental Workflow for Antischistosomal Activity Screening



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Caption: Workflow for the in vitro screening of compounds against adult *S. mansoni*.

Logical Relationship of Structure-Activity Analysis



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Caption: Logical flow from compound design to SAR analysis.

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References

- 1. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, *Schistosoma mansoni* - PMC [pmc.ncbi.nlm.nih.gov]
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